molecular formula C17H16N4OS B5850783 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide

4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide

Cat. No.: B5850783
M. Wt: 324.4 g/mol
InChI Key: PRTDXFNDLNLXIU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.

Preparation Methods

The synthesis of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. One common method involves the Gewald reaction, which is used to synthesize thienopyrimidine derivatives. The reaction conditions often include the use of cyclohexanone as a starting material, followed by various steps involving nucleophilic reagents and catalysts such as copper sulfate and sodium ascorbate .

Chemical Reactions Analysis

4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide undergoes several types of chemical reactions, including:

Scientific Research Applications

4-(5,6,7,8-tetrahydro1

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. It is known to phosphorylate histone H3.1, leading to the epigenetic inhibition of a subset of genes. This phosphorylation event is crucial for regulating cell-cycle progression and gene transcription .

Comparison with Similar Compounds

Similar compounds to 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide include other thienopyrimidines and their derivatives. These compounds share the core structure of a thiophene ring fused to a pyrimidine ring but differ in their substituents and functional groups. Examples include:

These compounds are unique in their specific biological activities and potential therapeutic applications, making 4-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)benzamide a valuable compound for further research and development.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c18-15(22)10-5-7-11(8-6-10)21-16-14-12-3-1-2-4-13(12)23-17(14)20-9-19-16/h5-9H,1-4H2,(H2,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDXFNDLNLXIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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